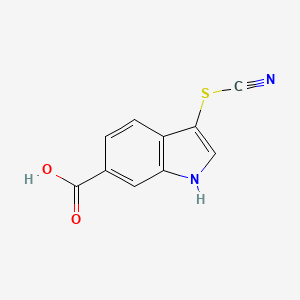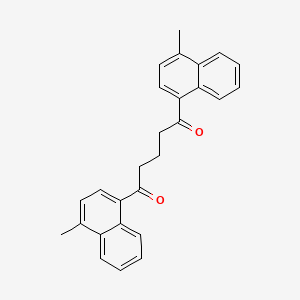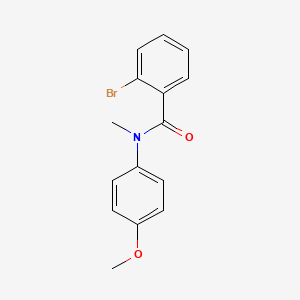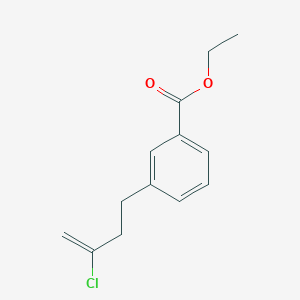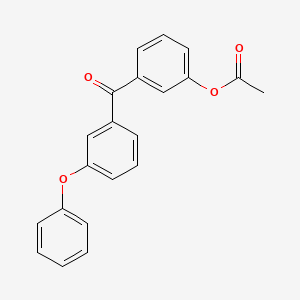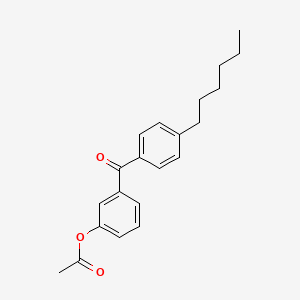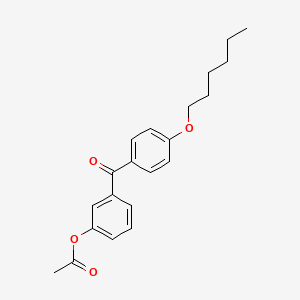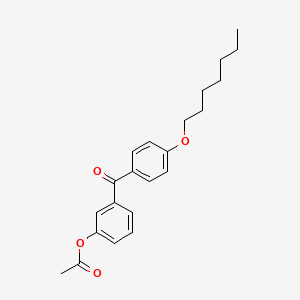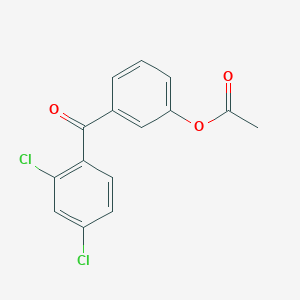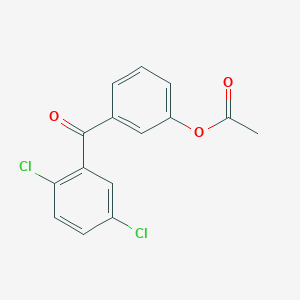![molecular formula C8H8Cl2S B1346925 1-Chloro-4-[(2-chloroethyl)thio]benzene CAS No. 14366-73-5](/img/structure/B1346925.png)
1-Chloro-4-[(2-chloroethyl)thio]benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorinated benzene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-Chloro-2,4,5-Trimethyl-Benzene was achieved using a one-step method with unsym-trimethylbenzene as the raw material and a catalytic system consisting of HCl-H2O2-CH3COOH. Optimal conditions were determined to be at 60°C for 2 hours, with specific mole ratios for H2O2 and HCl to unsym-trimethylbenzene, resulting in an average yield of 82.8% and a conversion rate of 98.4% .
Molecular Structure Analysis
The molecular structure of chlorinated benzene derivatives is crucial for their properties and reactivity. For example, the structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was characterized using single-crystal X-ray diffraction, revealing a monoclinic system with significant torsion angles between the pyridine and phenyl rings. Density functional theory (DFT) and second-order Moller-Plesset (MP2) theoretical calculations were used to optimize the ground state geometry, showing a quasi-planar structure at the DFT level and a non-planar optimized structure at the MP2 level .
Chemical Reactions Analysis
The reactivity of chlorinated benzene derivatives can lead to the formation of various products. For instance, 3-Chloro-1-benzothiophene-2-carbonylchloride was reacted with hydrazine hydrate to yield 3-chloro-1-benothiophene-2-carbohydrazide. Further reactions led to the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, which were then tested for antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzene derivatives are influenced by their molecular structure. For example, the benzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene, selenophene, and tellurophene homologues, were found to have completely planar molecular structures with a herringbone arrangement. Their properties were studied using cyclic voltammetry (CV) and UV-vis spectra . Additionally, the luminescent properties of metal–organic frameworks (MOFs) constructed using a flexible aromatic multithiocarboxylate ligand were investigated, showing interesting photoluminescent properties .
Wissenschaftliche Forschungsanwendungen
- Methods of Application : An example of such a reaction is the Dow process, which involves the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC. The chief products are phenol and diphenyl ether .
- Results or Outcomes : The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution . This reaction mechanism is characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
- Application Summary : “1-Chloro-4-[(2-chloroethyl)thio]benzene” is a benzene derivative. Benzene derivatives are crucial in the synthesis of various organic compounds .
- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific benzene derivative and the conditions of the reaction .
- Application Summary : “1-Chloro-4-[(2-chloroethyl)thio]benzene” is a benzene derivative. Benzene derivatives are crucial in the synthesis of various organic compounds .
- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific benzene derivative and the conditions of the reaction .
Eigenschaften
IUPAC Name |
1-chloro-4-(2-chloroethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPKFKCDIRXVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162488 | |
| Record name | 1-Chloro-4-((2-chloroethyl)thio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[(2-chloroethyl)thio]benzene | |
CAS RN |
14366-73-5 | |
| Record name | 1-Chloro-4-[(2-chloroethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14366-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-((2-chloroethyl)thio)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014366735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14366-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-4-((2-chloroethyl)thio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-[(2-chloroethyl)thio]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-4-((2-CHLOROETHYL)THIO)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3R7VDC58P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


